![molecular formula C₁₁H₁₈N₂O₃ B1142623 tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 1564266-54-1](/img/structure/B1142623.png)

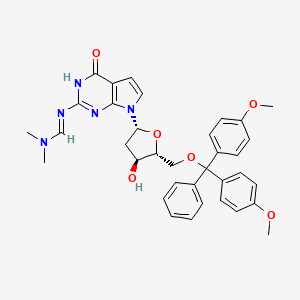

tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

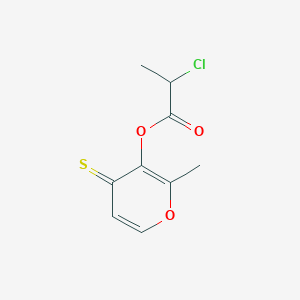

The synthesis of L-carnitine from (R)-3-chloro-1,2-propanediol, a by-product of hydrolytic kinetic resolution, provides an efficient approach to producing bioactive compounds, including carnitine hydrochloride (Xu Li et al., 2011). Another method involves the selective hydrolytic kinetic resolution with chiral salen-CoIII complexes to yield (S)-(+)-epichlorohydrin, which is then converted to L-carnitine with an overall yield of about 70% (Henderson Da, 2006).

Molecular Structure Analysis

The crystal structure of DL-carnitine hydrochloride has been determined, revealing a monoclinic space group and highlighting the importance of the Cl− ion in forming infinite chains elongated along the c-axis. This arrangement facilitates the understanding of the molecular configuration and its biological activity correlation (K. Tomita et al., 1974).

Chemical Reactions and Properties

Carnitine hydrochloride undergoes ion-beam-induced intermolecular methyl transfer reactions, as evidenced in studies using secondary ion mass spectrometry. This reaction mechanism underscores the compound's reactivity and potential for forming methylated derivatives under specific conditions (O. W. Hand et al., 1988).

Physical Properties Analysis

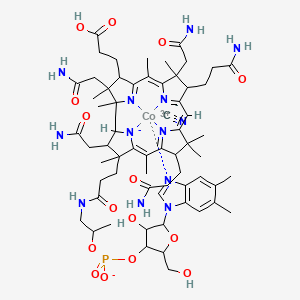

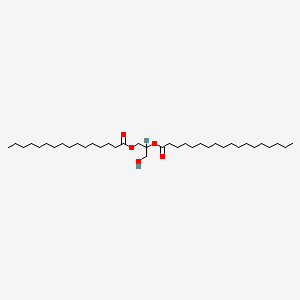

Carnitine's role as an essential factor in fatty acid metabolism is underscored by its synthesis from lysine and methionine and its involvement in transporting fatty acids across the mitochondrial membrane for β-oxidation. Its physical properties, including solubility and transport mechanisms, are critical for its biological functions (M. Dąbrowska & M. Starek, 2014).

Chemical Properties Analysis

The synthesis and evaluation of carnitine analogs have provided insights into the compound's chemical properties and its role in metabolism. Although some analogs did not affect blood glucose or serum fatty acid levels in rats, their synthesis from tert-butyl 3,4-epoxybutyrate highlights the chemical versatility and potential for developing carnitine-derived compounds with specific biological activities (S. Boots & M. R. Boots, 1975).

Wissenschaftliche Forschungsanwendungen

Natural Compounds and Synthetic Applications

Research into tert-butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate and related compounds highlights their significance in various scientific applications. These substances, including neo fatty acids, neo alkanes, and their synthetic analogs, show potential in developing new chemical preparations. These applications range from antioxidants to agents with anticancer, antimicrobial, and antibacterial properties. The exploration of these compounds has extended into cosmetic, agronomic, and pharmaceutical industries, demonstrating the broad utility and potential of tert-butyl derivatives and related structures in scientific research and development (Dembitsky, 2006).

Environmental and Health Impacts

In addition to their applications in drug synthesis and material science, the environmental and health implications of tert-butyl derivatives have been studied extensively. Synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, are used in various industrial and commercial products to prevent oxidation. Recent studies have investigated the environmental occurrence, human exposure, and toxicity of SPAs, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), highlighting the need for future research to develop SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Fuel Additives and Environmental Remediation

Methyl Tert-butyl Ether (MTBE) is a prominent example of a fuel additive with tert-butyl groups that improves fuel performance and reduces emissions of hazardous components. The study and development of membrane methods, such as pervaporation, for the separation of MTBE from its production mixtures have been a focus of research, aiming at more efficient and environmentally friendly production processes (Pulyalina et al., 2020). Moreover, the biodegradation and fate of MTBE in soil and groundwater have been reviewed, indicating the potential for bioaugmentation and biostimulation techniques in remediating MTBE-contaminated sites (Thornton et al., 2020).

Biocatalysis and Chemical Synthesis

The study of catalytic non-enzymatic kinetic resolution methods, including those involving tert-butyl groups, has provided valuable insights into the synthesis of enantiopure compounds. These methods have shown high enantioselectivity and yield, demonstrating the importance of tert-butyl derivatives in asymmetric organic synthesis and their potential in industrial applications (Pellissier, 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-6(7)5-8(13)9(12)14/h6-8H,4-5H2,1-3H3,(H2,12,14)/t6-,7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAGXRRGXCNITB-BWZBUEFSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CC2CC1C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]2C[C@@H]1C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)

![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)

![8-(tert-Butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142560.png)

![8,9-Dihydrospiro[cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)